molecular formula C21H21F2N3O2 B2415479 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034604-92-5

1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No. B2415479
CAS RN: 2034604-92-5
M. Wt: 385.415
InChI Key: QSKBQVJHGLODOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, also known as ABT-639, is a selective T-type calcium channel blocker. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, epilepsy, and neuropathic pain.

Mechanism of Action

1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione reduces the influx of calcium ions into cells, which in turn reduces neuronal excitability and neurotransmitter release. This mechanism of action is thought to underlie the therapeutic effects of 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione in various diseases.
Biochemical and Physiological Effects
1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. In animal models, 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been shown to reduce blood pressure, improve vascular function, and reduce neuropathic pain. Additionally, 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been shown to reduce the frequency and severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has a number of advantages for lab experiments. It is highly selective for T-type calcium channels, which makes it a useful tool for studying the role of these channels in various diseases. Additionally, 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been extensively studied in animal models, which provides a wealth of data for researchers to draw upon.
However, there are also limitations to the use of 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione in lab experiments. For example, the effects of 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione may be influenced by factors such as age, sex, and genetic background, which can make it difficult to draw definitive conclusions from experiments. Additionally, the effects of 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione may vary depending on the specific disease or condition being studied.

Future Directions

For research on 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione include the evaluation of its therapeutic potential in human diseases and the development of new T-type calcium channel blockers.

Synthesis Methods

The synthesis of 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves a multi-step process that starts with the reaction of 3,4-difluorobenzylamine with 4-piperidone hydrochloride to obtain 1-(3,4-difluorobenzyl)piperidin-4-ol. The resulting compound is then reacted with 3-phenyl-1,2,4-triazol-5-one to form 1-(1-(3,4-difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, which is the final product.

Scientific Research Applications

1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. In animal models, 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been shown to reduce blood pressure and improve vascular function in hypertensive rats. It has also demonstrated anticonvulsant activity in animal models of epilepsy. Additionally, 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has been shown to be effective in reducing neuropathic pain in animal models.

properties

IUPAC Name

1-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O2/c22-18-7-6-15(12-19(18)23)13-24-10-8-16(9-11-24)25-14-20(27)26(21(25)28)17-4-2-1-3-5-17/h1-7,12,16H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKBQVJHGLODOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)CC4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

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